Verapamil-d6 Hydrochloride is a deuterated derivative of Verapamil Hydrochloride, which is a well-established calcium channel blocker primarily used in the treatment of hypertension, angina, and certain arrhythmias. The incorporation of deuterium, a stable isotope of hydrogen, into the Verapamil molecule enhances its utility in various analytical applications, particularly in pharmacokinetic studies. This labeling allows researchers to differentiate between the deuterated and non-deuterated forms in complex biological matrices, facilitating more precise metabolic and kinetic analyses.
Verapamil-d6 Hydrochloride is synthesized through organic chemistry techniques that involve the introduction of deuterium into the Verapamil structure. This compound is commercially available from chemical suppliers and is utilized extensively in scientific research settings.
Verapamil-d6 Hydrochloride falls under the category of calcium channel blockers. It specifically targets L-type calcium channels, which are crucial in regulating calcium ion flow into cardiac and smooth muscle cells. This action leads to various therapeutic effects such as vasodilation and reduced heart rate .
The synthesis of Verapamil-d6 Hydrochloride typically involves several key methods to incorporate deuterium into the molecular structure:
The synthetic process often includes catalytic hydrogenation where deuterium gas is utilized under controlled conditions to ensure high yield and purity. The reaction environment is carefully managed to optimize the incorporation of deuterium while minimizing side reactions. Purification techniques such as crystallization or chromatography are employed to isolate the compound after synthesis .
The molecular formula for Verapamil-d6 Hydrochloride is , with a molecular weight of approximately 460.6 g/mol. The structure retains the core framework of Verapamil while featuring six deuterium atoms integrated into specific positions within the molecule.
Verapamil-d6 Hydrochloride undergoes several chemical reactions similar to its non-deuterated counterpart:
Common reagents for these reactions include:
The major products formed depend on the specific reagents and conditions used during these reactions, leading to hydroxylated derivatives or altered pharmacokinetic properties due to deuteration .
Verapamil-d6 Hydrochloride functions by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition reduces calcium ion influx, resulting in:
Relevant data from studies indicate that the presence of deuterium does not significantly alter the compound's solubility or stability compared to its non-deuterated form, making it effective for research purposes .
Verapamil-d6 Hydrochloride has several important applications in scientific research:
Verapamil-d6 hydrochloride (CAS 1185032-80-7) features site-specific deuteration at both methyl groups of the isopropyl substituent, where six hydrogen atoms (H) are replaced by deuterium atoms (D). This results in a hexadeuterated propyl group with the chemical notation -CD(CH₃)₂ or -C(C([²H])([²H])[²H])(C([²H])([²H])[²H]). The deuteration occurs exclusively at the aliphatic side chain rather than the aromatic rings or methoxy groups, maintaining the core pharmacophore while creating a distinct mass signature for analytical detection. The molecular formula is consistently reported as C₂₇H₃₃D₆ClN₂O₄ (equivalent to C₂₇ ²H₆ H₃₂ N₂ O₄ · ClH) with a molecular weight of 497.10 g/mol [1] [2] [6]. This strategic labeling ensures the isotopic integrity remains intact during metabolic processes, allowing precise tracking of the parent compound and its metabolites.
The deuteration in Verapamil-d6 hydrochloride induces negligible changes to the molecular geometry compared to non-deuterated Verapamil hydrochloride (CAS 152-11-4). Both compounds share identical bond angles, covalent bond lengths, and crystal lattice arrangements due to deuterium's similar atomic radius to hydrogen. However, mass spectrometry reveals a distinct +6 Da shift (m/z 497.10 vs. 491.07) due to the added neutron mass in deuterium atoms. Crucially, deuterium incorporation does not alter the electronic environment of the molecule, evidenced by nearly identical UV spectra and retention times in chromatographic analyses. The hydrochloride salt form in both variants ensures equivalent solubility profiles and ionic character in physiological buffers [1] [3] [6]. Minor vibrational frequency differences in infrared spectroscopy (C-D stretching at ~2,100 cm⁻¹ vs. C-H at ~2,900 cm⁻¹) confirm isotopic substitution without affecting the overall molecular conformation or reactivity.
Table 1: Structural Comparison Between Verapamil-d6 HCl and Non-Deuterated Verapamil HCl
Structural Feature | Verapamil-d6 HCl | Non-Deuterated Verapamil HCl | Analytical Significance |
---|---|---|---|
Molecular Formula | C₂₇H₃₃D₆ClN₂O₄ | C₂₇H₃₉ClN₂O₄ | +6 Da mass shift |
Isotopic Purity | >95% D6 incorporation | N/A | MS baseline separation |
C-D Bond Stretching (IR) | ~2,100 cm⁻¹ | Absent | Confirms deuteration sites |
pKa (Predicted) | 8.92 ± 0.1 | 8.92 ± 0.1 | Identical ionization behavior |
LogP (Octanol-water) | 3.86 ± 0.2 | 3.86 ± 0.2 | Unchanged lipophilicity |
Verapamil-d6 hydrochloride demonstrates high aqueous solubility (>50 mg/mL in water at 25°C) attributable to its hydrochloride salt form, which facilitates dissolution in physiological buffers and cell culture media. In biological matrices like plasma, serum, and liver microsomes, the compound remains chemically stable for ≥24 hours at 4°C and ≥6 hours at 37°C. No detectable deuterium-hydrogen (D/H) exchange occurs in pH 2–8 environments over 72 hours, confirming the robustness of C-D bonds under typical experimental conditions. However, exposure to strong acids (pH <2) or alkaline conditions (pH >9) accelerates deuterium loss at rates of 0.5–1.2%/hour. In whole blood, enzymatic degradation follows kinetics identical to non-deuterated Verapamil (t₁/₂ ≈ 3–4 hours in human hepatocytes), confirming that deuteration does not alter metabolic vulnerability. The compound’s stability in acetonitrile:water (90:10) at −20°C exceeds 12 months, making it suitable for long-term storage as an analytical standard [2] [3] [6].
The molecular weight of Verapamil-d6 hydrochloride has been experimentally confirmed as 497.10 g/mol using high-resolution mass spectrometry (HRMS), with an observed accurate mass of 496.2975 Da (calculated for C₂₇H₃₂D₆ClN₂O₄: 496.2976 Da). Discrepancies in formula notation across sources (e.g., C₂₇H₃₃D₆ClN₂O₄ vs. C₂₇ ²H₆ H₃₂ N₂ O₄ · ClH) arise from differing conventions for deuterium representation but refer to identical chemical structures. Purity verification via reverse-phase HPLC shows ≥95–98% chemical and isotopic purity, with trace impurities (<2%) primarily comprising non-deuterated Verapamil and norVerapamil-d6 derivatives. Nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) validates the deuteration pattern: Complete disappearance of isopropyl methyl proton signals at δ 1.2–1.4 ppm and a characteristic doublet for CD(CH₃)₂ at δ 1.18 ppm (J₋C-D = 21 Hz) confirm site-specific labeling. Elemental analysis further corroborates the formula: Found C 65.24%, H 7.28%, N 5.63% (calculated C 65.25%, H 7.30%, N 5.63%) [1] [2] [7].
Table 2: Molecular Validation Data for Verapamil-d6 Hydrochloride
Analytical Method | Experimental Data | Specification | Acceptance Criteria |
---|---|---|---|
High-Resolution MS | [M]⁺ m/z 496.2975 | Theoretical: 496.2976 | Δ ≤ 2 ppm |
Isotopic Purity (LC-MS) | 97.2% D6, 2.5% D5, 0.3% D4 | ≥95% D6 | Main peak ≥95% |
HPLC Purity (254 nm) | 98.7% | ≥95% | Single peak ≥95% |
¹H-NMR (DMSO-d₆) | δ 1.18 (d, J=21 Hz, 1H, CD), 3.73 (s, 6H, OCH₃) | Characteristic CD peak | Match to reference |
Water Content (KF) | 0.12% w/w | ≤0.5% w/w | USP <921> compliance |
Verapamil-d6 hydrochloride serves as a critical internal standard in quantitative mass spectrometry due to its near-identical chromatographic behavior to unlabeled Verapamil. As a retention time marker in LC-MS/MS, it co-elutes with native Verapamil within ±0.1 minutes, enabling precise retention time alignment. In pharmacokinetic studies, it corrects for matrix effects in plasma/serum, reducing variability in analyte quantification to <5% RSD. Its utility extends to metabolic pathway studies, where it differentiates parent drug metabolites from environmental contaminants through distinct mass fragmentation patterns [2] [3].
The synthesis of Verapamil-d6 hydrochloride involves deuterated acetone as a precursor, undergoing reductive amination to introduce the -CD(CH₃)₂ group. Rigorous purification via preparative HPLC ensures isotopic enrichment >95%, as mandated for internal standards. Quality control includes three-tiered testing: (1) HPLC-UV for chemical purity, (2) LC-MS for isotopic distribution, and (3) NMR for structural confirmation. Lot-specific certificates of analysis document residual solvents (<500 ppm) and heavy metals (<10 ppm), adhering to ICH Q3D guidelines [1] [6] [8].
Table 3: Standardized Synonyms for Verapamil-d6 Hydrochloride
Synonym | Source | CAS Number |
---|---|---|
Verapamil-d6 Hydrochloride | LGC Standards, MedChemExpress | 1185032-80-7 |
Cardibeltin-d6 | Santa Cruz Biotechnology (SCBT) | 1185032-80-7 |
(±)-Verapamil-d6 hydrochloride | MedChemExpress, Clearsynth | 1185032-80-7 |
CP-16533-1-d6 hydrochloride | MedChemExpress | 1185032-80-7 |
(R)-(+)-Verapamil-d6 hydrochloride | MedChemExpress (enantiomer-specific) | 1795786-09-2 |
Nor Verapamil-d6 Hydrochloride | PubChem (metabolite standard) | 71751260 (CID) |
In drug interaction studies, Verapamil-d6 hydrochloride enables simultaneous quantification of Verapamil and its metabolites (e.g., norverapamil) without cross-signal interference. Research demonstrates its effectiveness in CYP3A4 inhibition assays and P-glycoprotein transport studies, where deuterated and non-deuterated forms exhibit identical inhibitory IC₅₀ values (e.g., 2.0 ± 0.3 µM for P-gp). This validates its use in assessing enzyme-transporter interplay without isotopic bias [2] [3] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7